3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine
Overview
Description
The compound “3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine” is a complex organic molecule that contains several heterocyclic rings, including a 1,2,4-triazole and a 1,2,4-oxadiazole . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a 1,2,4-triazole ring and a 1,2,4-oxadiazole ring . These rings are nitrogen-rich heterocycles, which can participate in various types of chemical reactions .Scientific Research Applications
Antimicrobial Activity
Compounds with 1,2,4-triazole and 1,3,4-oxadiazole rings have shown good antimicrobial activities against various microorganisms . This suggests that our compound could potentially be used in developing new antimicrobial agents.
Plant Physiology
Triazole derivatives have been studied for their effects on plant growth and physiology . The compound might be useful in agricultural research to enhance crop yield or stress resistance.
Antibacterial and Antifungal Applications
Some triazole compounds exhibit promising antibacterial and antifungal activities . This indicates that our compound may also be effective against bacterial and fungal infections.
Antiproliferative Agents
Triazole derivatives have been evaluated as antiproliferative agents, which could inhibit the growth of cancer cells . Therefore, our compound might have potential applications in cancer research.
Pharmaceutical Chemistry
Triazoles are significant in pharmaceutical chemistry for the development of new therapeutic drugs . The compound could be explored for its pharmaceutical properties.
Green Chemistry
The synthesis of triazoles can involve green chemistry approaches . This compound might be synthesized using environmentally friendly methods, contributing to sustainable chemistry practices.
Mechanism of Action
Target of Action
The primary target of the compound 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine is the CXCR3 receptor . This receptor plays a crucial role in the immune response, particularly in the migration and activation of immune cells.
Mode of Action
The compound interacts with the CXCR3 receptor, likely through hydrogen-bonding and dipole interactions . This interaction can lead to changes in the receptor’s activity, which can influence the immune response.
Biochemical Pathways
The interaction of the compound with the CXCR3 receptor can affect various biochemical pathways related to the immune response. These pathways can include the migration of immune cells, the release of cytokines, and the activation of immune responses . The downstream effects of these changes can include alterations in the immune response, potentially leading to changes in the body’s response to disease or infection.
Result of Action
The result of the compound’s action can include changes in the immune response, such as altered immune cell migration and activation . These changes can potentially influence the body’s response to disease or infection.
properties
IUPAC Name |
3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N6O/c1-5(2)3-6(10)9-13-8(15-16-9)7-11-4-12-14-7/h4-6H,3,10H2,1-2H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXVWDVKSCDBDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC(=NO1)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1039823-99-8 | |
Record name | 3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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